1,10-Decanediol
Overview
Description
1,10-Decanediol is a chemical compound with the formula C10H22O2 . It is also known by other names such as Decamethylene glycol, Decamethylenediol, Decane-1,10-diol, 1,10-Decamethylene diol, 1,6-Bis (2-hydroxyethyl)hexane, 1,10-Decamethylene glycol, α,ω-Decanediol, and 1,10-Dihydroxydecane . It is used as an intermediate in the production of polyesters and is also used in essence, perfumes, and pharmaceuticals .
Synthesis Analysis
1,10-Decanediol can be synthesized from furfural through a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction. During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions . It can also be produced from sebacic acid by a hydrogenation process .Molecular Structure Analysis
The molecular structure of 1,10-Decanediol is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 33 bonds, including 11 non-H bonds, 9 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
The chemical reactions involving 1,10-Decanediol are primarily related to its synthesis. As mentioned earlier, it can be synthesized from furfural through a tandem benzoin condensation and hydrodeoxygenation reaction .Physical And Chemical Properties Analysis
1,10-Decanediol has a molecular weight of 174.2805 . Its melting point ranges from 343.3 K to 345.8 K . The heat of vaporization varies with temperature, ranging from 113.7 kJ/mol to 126.6 kJ/mol .Scientific Research Applications
Thermochemical Properties
1,10-Decanediol has been studied thermochemically using adiabatic calorimetry and thermoanalytical techniques. Key findings include its low-temperature heat capacities, a solid-liquid phase transition, and properties related to thermal decomposition and conductivity (Li et al., 1999).
Structural Applications
Research has synthesized derivatives of 1,10-decanediol that exist in unique conformations, like a U-shaped or Z-shaped conformation. This is achieved through the introduction of methyl groups and a defined double bond (Hoffmann et al., 1997).
Polymer Synthesis
1,10-Decanediol plays a crucial role in the synthesis of various polymers. For instance, it has been used in the synthesis of a triblock copolymer, combining enzymatic condensation polymerization and ATRP (Li et al., 2006). Another study focused on the liquid-solid phase transition of 1,10-decanediol and its potential as a thermal energy-storing material (Lu Qing-ning, 2006).
Molecular Mobility Studies
1,10-Decanediol has been used to investigate the intramolecular mobility of spin-labelled polymers in solution, providing insights into the behavior of polymer chains at the molecular level (Sundholm et al., 1984).
Modified Poly(ethylene terephthalate)
Research involving 1,10-decanediol-modified poly(ethylene terephthalate) (PET) has shown that the formation of hydrogen bonds in PETAs improves their thermal stability, rheology, and mechanical properties, offering potential applications in packaging materials (Gao et al., 2020).
Agricultural Applications
Although not directly related to 1,10-decanediol, research on 1,9-decanediol as a biological nitrification inhibitor in agriculture indicates a potential area of exploration for similar compounds like 1,10-decanediol. This compound was found to inhibit soil nitrification and showed promise as an effective inhibitor for soil ammonia-oxidizing bacteria and archaea (Lu et al., 2019).
Chemical Synthesis
1,10-Decanediol has been utilized in the synthesis of various chemicals, such as in the production of 10-hydroxydecanoic acid from raw castor oil or methyl ricinoleate (Diamond & Applewhite, 1967). It has also been used in creating a range of polycarbonate and copolycarbonate macrodiols, influencing the properties of polyurethanes (Gunatillake et al., 1998).
Pharmaceutical Research
1,10-Decanediol has been used in the development and applications of injectable poly(ortho esters) for pain control and periodontal treatment, highlighting its potential in biomedical applications (Helle et al., 2002).
Environmental and Safety Analysis
Studies have been conducted to identify and analyze contaminants associated with 1,10-decanediol-based compounds, such as gemcadiol, emphasizing the importance of purity in pharmaceutical applications (Philip & Szulczewski, 1980).
Safety And Hazards
properties
IUPAC Name |
decane-1,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30444-76-9, 31762-66-0 | |
Record name | 1,10-Decanediol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30444-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(decamethylene oxide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31762-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3059420 | |
Record name | 1,10-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
Record name | Decamethylene glycol | |
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URL | https://haz-map.com/Agents/19169 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,10-Decanediol | |
CAS RN |
112-47-0 | |
Record name | 1,10-Decanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decamethylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,10-Decanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17165 | |
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Record name | 1,10-Decanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Decanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decane-1,10-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,10-DECANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I577UDK52 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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